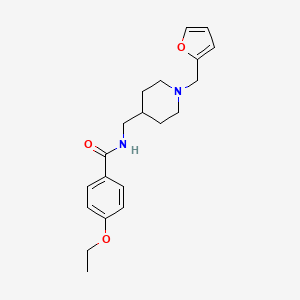

4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

4-Ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a 4-ethoxybenzamide moiety at the 4-methyl position. Piperidine-based benzamides are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as neurotransmitter transporters, ion channels, and G-protein-coupled receptors .

Properties

IUPAC Name |

4-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-2-24-18-7-5-17(6-8-18)20(23)21-14-16-9-11-22(12-10-16)15-19-4-3-13-25-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTOFSAJVOJUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 375.5 g/mol

- CAS Number : 118788-45-7

Anticancer Properties

Research indicates that compounds with structural similarities to 4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant antitumor activity. For instance, studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-Ethoxy-N-(1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | TBD | TBD |

| Related Piperidine Derivative | 18 | Breast Cancer Cells |

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. For example, piperidine derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis.

Study 1: Antitumor Efficacy

In a recent study, a series of piperidine derivatives were synthesized and tested for their anticancer properties. The results demonstrated that compounds similar to 4-ethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibited promising antiproliferative effects against human breast cancer cells, with an IC50 value comparable to established chemotherapeutics like Olaparib .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that the compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it was observed that the compound affects the expression of genes involved in cell cycle regulation, leading to G1 phase arrest .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Position and Bioactivity :

- 4-Substituted Benzamides : The 4-position substituents (e.g., ethoxy, chloro, methyl) influence steric bulk and electronic effects. For example, 4-chloro derivatives exhibit enhanced rigidity due to halogen-induced ring contraction , while 4-ethoxy groups may enhance lipophilicity and metabolic stability.

- Piperidine Modifications : Substitutions at the 1-position of piperidine (e.g., furan-2-ylmethyl, benzoyl, or morpholinyl groups) dictate conformational flexibility and target engagement. The furan ring in the target compound may facilitate π-π stacking interactions distinct from phenyl or benzoyl groups .

Conformational Analysis :

Pharmacological and Functional Comparisons

Glycine Transport Inhibition:

- Compound 1 (2-methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide) demonstrates glycine transport inhibition (IC₅₀ ~50 nM), attributed to its 2-methoxy and 4-phenylthio groups enhancing hydrophobic interactions with target proteins . The target compound’s 4-ethoxy and furan groups may modulate similar pathways but lack direct activity data.

Gastrokinetic Activity:

- AS-4370, a morpholine-containing benzamide, shows potent gastrokinetic activity via serotonin receptor modulation, outperforming metoclopramide . Ethoxy and chloro substituents in related compounds improve metabolic stability and receptor affinity.

Anticancer and Antibacterial Potential:

- Piperidine-benzamide derivatives with halogen or nitro groups (e.g., Denipride ) exhibit broad-spectrum activity, though the target compound’s ethoxy group may reduce electrophilicity compared to nitro or chloro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.